

Application Notes and Protocols for TM5275 in Cell Culture

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764144

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Introduction

TM5275 is a potent and selective small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system.^[1] PAI-1 plays a significant role in various physiological and pathological processes, including thrombosis, fibrosis, and cancer progression. These application notes provide a comprehensive overview of the effective concentrations of TM5275 in various cell culture systems and detailed protocols for key experimental assays.

Data Presentation: Effective Concentrations of TM5275

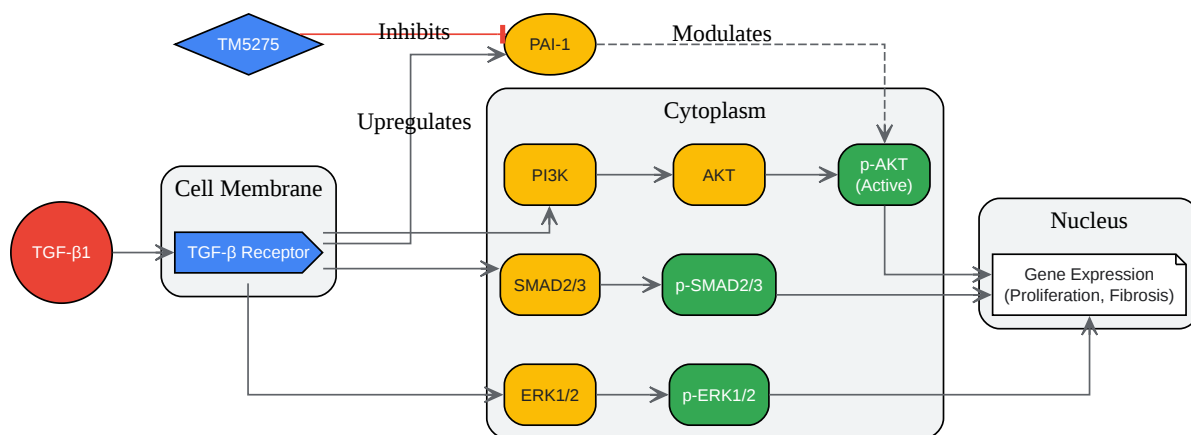
The effective concentration of TM5275 varies depending on the cell type and the biological process being investigated. The following table summarizes the effective concentrations reported in the literature.

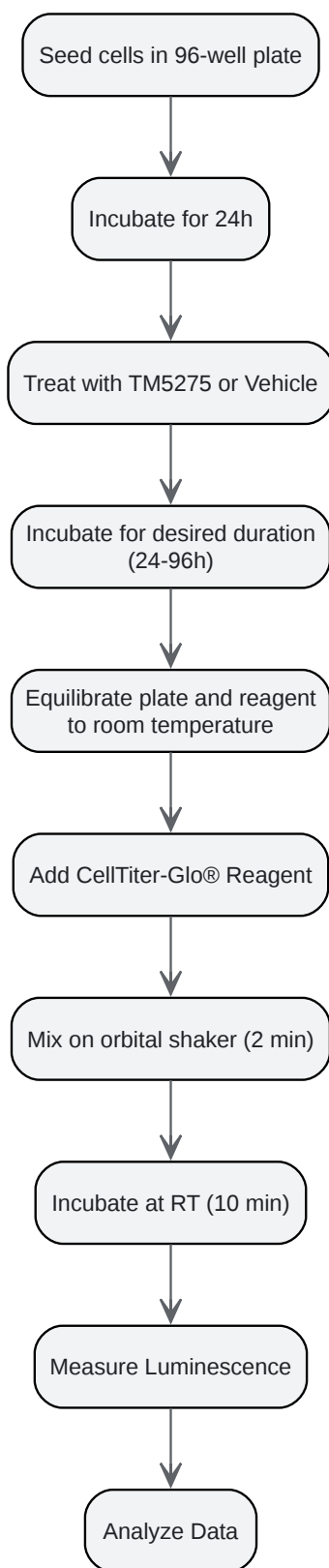
Cell Line	Cell Type	Effective Concentration	Observed Effect	Reference
ES-2, JHOC-9	Human Ovarian Cancer	70-100 μ M	Decreased cell viability after 72 hours. [1] [2]	[1] [2]
ES-2	Human Ovarian Cancer	100 μ M	Suppression of cell growth from 48 to 96 hours. [1] [2]	[1] [2]
ES-2	Human Ovarian Cancer	100 μ M	G2/M cell cycle arrest and increased apoptosis after 24 hours. [2]	[2]
Various Cancer Cell Lines (HT1080, HCT116, Daoy, MDA-MB-231, Jurkat)	Human Cancer	9.7 - 60.3 μ M (IC50)	Dose-dependent decrease in cell viability. [3]	[3]
Vascular Endothelial Cells (VECs)	Human Endothelial	20 μ M and 100 μ M	Prolonged retention of tissue plasminogen activator (tPA) and enhanced fibrinolysis. [4]	[4]
HSC-T6	Rat Hepatic Stellate Cells	100 μ M	Inhibition of TGF- β 1-stimulated AKT phosphorylation. [5] [6]	[5] [6]

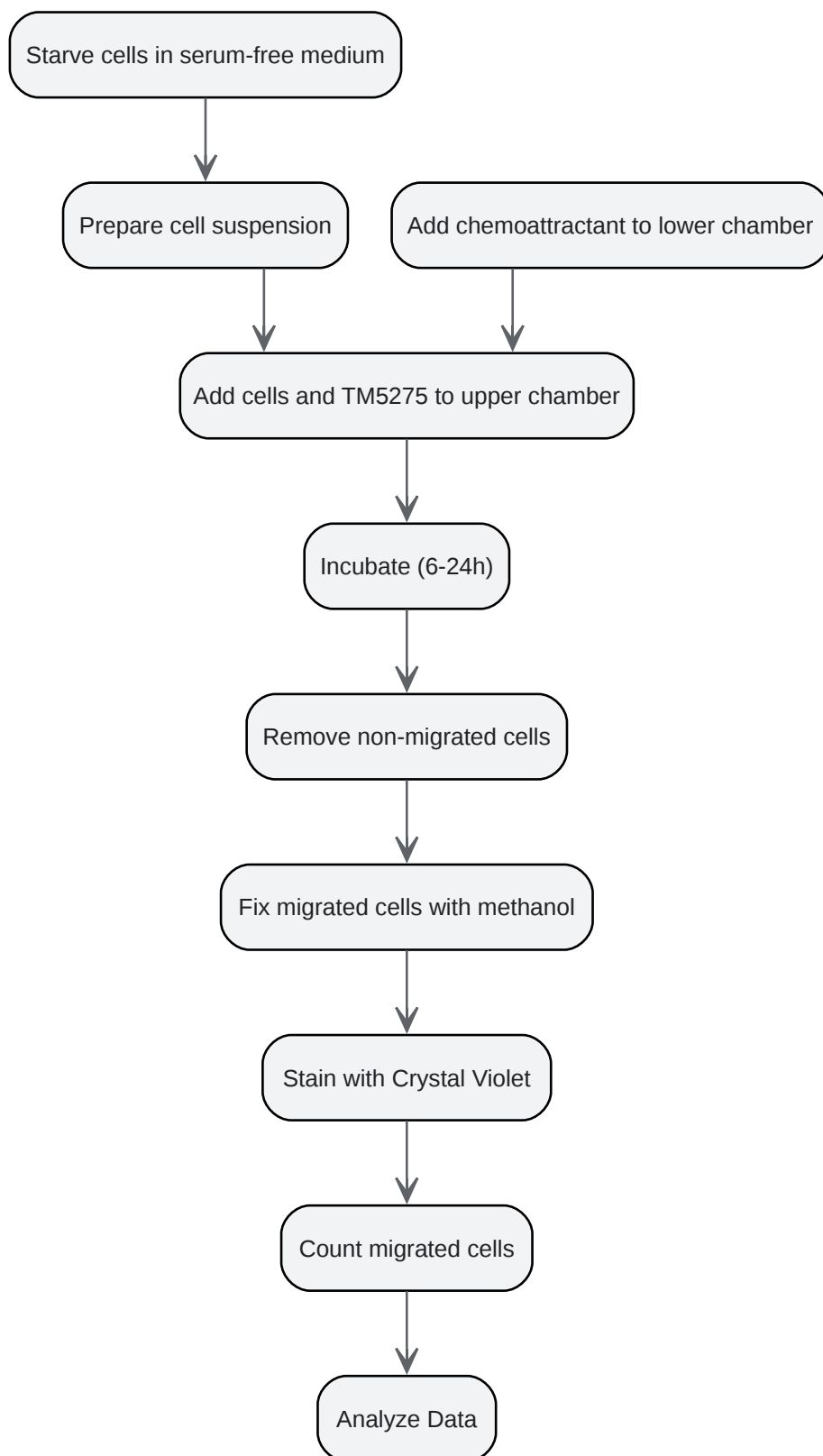
HSC-T6	Rat Hepatic Stellate Cells	100 μ M	Suppression of TGF- β 1- stimulated cell proliferation. [5] [7]	[5] [7]
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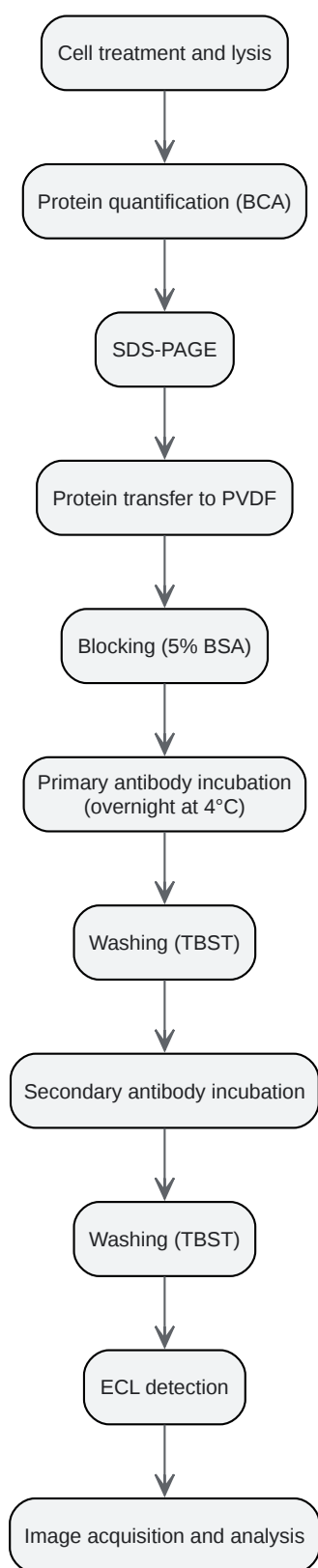
Signaling Pathways

TM5275 primarily targets PAI-1, thereby modulating downstream signaling pathways involved in cell proliferation, survival, and fibrosis. One of the key pathways affected is the TGF- β signaling cascade. In hepatic stellate cells, TM5275 has been shown to inhibit the TGF- β 1-stimulated phosphorylation of AKT, a crucial mediator of cell survival and proliferation, without affecting the phosphorylation of ERK1/2 and SMAD2/3.[\[5\]](#)[\[8\]](#)









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